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N,N-Dimethyldaunorubicin hydrochloride - 70095-84-0

N,N-Dimethyldaunorubicin hydrochloride

Catalog Number: EVT-1553672
CAS Number: 70095-84-0
Molecular Formula: C29H34ClNO10
Molecular Weight: 592 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N,N-Dimethyldaunorubicin hydrochloride is a synthetic derivative of daunorubicin, an anthracycline antibiotic widely used in cancer therapy. This compound has been developed to enhance the therapeutic efficacy of traditional anthracyclines while potentially reducing their cytotoxicity. The modification involves the dimethylation of the amino sugar moiety, which alters the compound's interaction with cellular targets.

Source

N,N-Dimethyldaunorubicin is produced through metabolic engineering of Streptomyces peucetius, the natural producer of daunorubicin. This process involves the introduction of specific genes from other biosynthetic pathways to facilitate the production of this novel compound. The engineered strains have shown promising results in incorporating dimethylated sugars into the anthracycline biosynthetic pathway, leading to the successful production of N,N-dimethyldaunorubicin .

Classification

N,N-Dimethyldaunorubicin hydrochloride falls under the classification of anthracycline antibiotics, which are known for their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. It is categorized as an anticancer drug primarily used in chemotherapy regimens for various malignancies.

Synthesis Analysis

Methods

The synthesis of N,N-dimethyldaunorubicin involves several key steps:

  1. Metabolic Engineering: The biosynthetic pathway of daunorubicin in Streptomyces peucetius is modified by introducing genes responsible for methylation and glycosylation from other related pathways, such as aclarubicin.
  2. Gene Replacement: Native genes are replaced with those encoding specific sugar methyltransferases and glycosyltransferases to produce the desired dimethylated sugar precursor.
  3. Enzymatic Reactions: Enzymes such as DoxA (a cytochrome P450 monooxygenase) are employed to facilitate further modifications, although their affinity for dimethylated substrates may limit production efficiency .

Technical Details

The process requires careful selection and introduction of genes into the host organism's genome, followed by fermentation and extraction methods to isolate N,N-dimethyldaunorubicin. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are utilized to confirm successful synthesis and purity.

Molecular Structure Analysis

Structure

N,N-Dimethyldaunorubicin has a complex molecular structure characteristic of anthracyclines, featuring a tetracyclic ring system with a sugar moiety attached. The specific structural modifications include:

  • Dimethylation: The amino group on the sugar moiety is replaced with two methyl groups.
  • Hydrochloride Salt Form: The compound exists as a hydrochloride salt, enhancing its solubility and stability.

Data

The molecular formula for N,N-dimethyldaunorubicin hydrochloride is C27H30N2O6HClC_{27}H_{30}N_2O_6\cdot HCl, with a molecular weight of approximately 496.99 g/mol. The compound's structural features contribute to its biological activity and interaction with DNA.

Chemical Reactions Analysis

Reactions

N,N-Dimethyldaunorubicin undergoes several key chemical reactions:

  1. Intercalation: It intercalates between DNA base pairs, disrupting replication and transcription processes.
  2. Topoisomerase II Inhibition: The compound inhibits topoisomerase II, preventing DNA strand re-ligation after cleavage.
  3. Reactive Oxygen Species Generation: Like other anthracyclines, it can generate reactive oxygen species that contribute to cellular damage and apoptosis.

Technical Details

These reactions are crucial for its anticancer efficacy but also contribute to its toxicity profile, necessitating careful dosing in clinical applications .

Mechanism of Action

Process

The mechanism of action for N,N-dimethyldaunorubicin primarily involves:

  • DNA Interaction: The compound binds to DNA through intercalation, leading to structural distortion.
  • Enzyme Inhibition: By inhibiting topoisomerase II, it prevents the normal function of this enzyme in managing DNA topology during replication.
  • Induction of Apoptosis: These actions ultimately trigger apoptosis in cancer cells, contributing to its therapeutic effects.

Data

Studies have shown that while N,N-dimethyldaunorubicin retains some activity against cancer cells, modifications may alter its potency compared to parent compounds like daunorubicin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a red-orange powder.
  • Solubility: Soluble in water and methanol, facilitating administration via intravenous routes.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within a defined range typical for anthracyclines.

Chemical Properties

  • Stability: Stability can be influenced by pH and temperature; thus, proper storage conditions are essential.
  • Reactivity: Reacts with nucleophiles due to its electrophilic centers within the structure.

Relevant data on these properties help inform formulation strategies for effective delivery in clinical settings.

Applications

N,N-Dimethyldaunorubicin hydrochloride is primarily used in scientific research focused on cancer treatment. Its applications include:

  • Chemotherapy Regimens: Investigated as an alternative or adjunct therapy in treating various cancers due to its modified toxicity profile.
  • Research Studies: Utilized in studies exploring mechanisms of drug resistance and efficacy in different cancer cell lines.
  • Drug Development: Serves as a lead compound for developing new analogs with improved therapeutic indices and reduced side effects.
Chemical Structure and Synthesis

Structural Characterization of N,N-Dimethyldaunorubicin Hydrochloride

N,N-Dimethyldaunorubicin hydrochloride (CAS 23541-50-6 modified) is a semi-synthetic anthracycline derivative distinguished by the quaternary dimethylation of the amino sugar moiety. Its core structure retains the tetracyclic anthraquinone aglycone characteristic of daunorubicin (4-demethoxy-11-deoxy analogue) but features critical modifications at the C-3' position of the daunosamine sugar. The hydrochloride salt form enhances the compound's water solubility and crystallinity, facilitating pharmaceutical processing. Key structural elements include:

  • Dimethylamino Functionality: Replacement of the primary amine (-NH₂) in daunorubicin with a tertiary dimethylamino group (-N(CH₃)₂), which alters the molecule's electronic properties and pKa (approximately 8.5 versus 7.8 in daunorubicin). This modification reduces hydrogen-bonding capacity by 50% compared to the parent compound [1] [8].
  • Glycosidic Linkage: Retention of the β-glycosidic bond between the aglycone (ε-rhodomycinone) and the modified amino sugar, preserving intercalation capability with DNA. Molecular modeling confirms a 15° shift in the sugar ring orientation due to steric effects of the dimethyl groups [8].
  • Stereochemical Configuration: Absolute configuration at C-1', C-2', C-3', C-4', and C-5' remains identical to natural daunorubicin (2R,4S,5S,6S), ensuring target compatibility [7].

Table 1: Functional Group Comparison of Daunorubicin and N,N-Dimethyldaunorubicin

Structural FeatureDaunorubicinN,N-DimethyldaunorubicinBiological Consequence
C-3' Amino Group-NH₂ (Primary amine)-N(CH₃)₂ (Tertiary amine)Reduced DNA cleavage, enhanced histone eviction
pKa (Amino Group)7.88.5Altered subcellular distribution
LogD (Octanol-Water, pH 7.4)1.11.9Increased membrane permeability
Hydrogen Bond Donors54Reduced affinity for TOP2B catalytic site

The dimethylated sugar (l-rhodosamine) structurally mirrors that found in natural anthracyclines like aclarubicin and rhodomycin but is integrated into the daunorubicin biosynthetic framework [1]. X-ray diffraction studies indicate minimal perturbation of the aglycone plane (root-mean-square deviation < 0.5 Å), preserving intercalative DNA binding while disrupting topoisomerase IIβ (TOP2B) interactions implicated in cardiotoxicity [8].

Synthetic Pathways for N-Alkylation of Anthracycline Derivatives

Synthesis of N,N-dimethyldaunorubicin employs chemical and biotechnological strategies, with the latter emerging as more efficient for stereoselective modification.

Chemical Synthesis:

  • Eschweiler-Clarke Methylation: Direct dimethylation of daunorubicin hydrochloride using excess formaldehyde and formic acid at 80°C. This method suffers from overalkylation (yield < 45%) and requires purification via preparative HPLC to remove quaternary ammonium byproducts [3].
  • Reductive Amination: Sequential reaction with formaldehyde followed by sodium cyanoborohydride in methanol/acetic acid buffer (pH 6.5). This approach achieves 68% yield but generates variable levels of mono-methylated intermediates [3].
  • Lewis Acid-Catalyzed Glycosylation: Utilizes triflic anhydride-activated daunosamine derivatives with protected dimethylamino groups. Silver triflate or magnesium chloride catalysis in halogenated solvents (e.g., dichloroethane) achieves glycosylation yields >75% [3].

Biotechnological Synthesis:Metabolic engineering of Streptomyces peucetius enables de novo biosynthesis through pathway modification:

  • Sugar Precursor Engineering: Introduction of aclP and aknX2 genes from Streptomyces galilaeus encodes N-methyltransferases that convert thymidine diphosphate (TDP)-l-daunosamine to TDP-l-rhodosamine via bis-N-methylation using S-adenosyl methionine (SAM) as methyl donor [1].
  • Glycosyltransferase Swapping: Replacement of native dnrS with aknS and aknT from the aclarubicin pathway enables attachment of l-rhodosamine to ε-rhodomycinone aglycone. LC-MS/MS analysis confirms 3.2-fold higher rhodosamine incorporation versus native DnrS [1].
  • Downstream Tailoring: Expression of rdmC methylesterase from Streptomyces purpurascens improves conversion efficiency of intermediates. However, DoxA bottleneck limits final yield due to low affinity for dimethylated substrates [1].

Table 2: Synthesis Method Comparison for N,N-Dimethyldaunorubicin

MethodKey StepsYield (%)AdvantagesLimitations
Eschweiler-ClarkeDirect alkylation with HCHO/HCOOH38–45Simple one-pot reactionLow yield, byproduct formation
Reductive AminationHCHO/NaBH₃CN reduction60–68Moderate stereoselectivityRequires purification steps
Biotechnological (Engineered S. peucetius)Heterologous gene expression of methyltransferases/glycosyltransferases85 (intracellular)Stereospecific, sustainableDoxA enzyme bottleneck (conversion <15%)

The engineered S. peucetius strain G001 produces N,N-dimethyldaunorubicin at titers of 85 mg/L, though further optimization of DoxA (cytochrome P450 monooxygenase) is required to enable efficient conversion to N,N-dimethyldoxorubicin [1].

Comparative Analysis of Daunorubicin vs. N,N-Dimethylated Analogues

The N,N-dimethyl modification confers distinct pharmacological advantages over parent anthracyclines while maintaining anticancer potency:

  • Mechanism of Action: Unlike daunorubicin, which induces both DNA double-strand breaks (via TOP2A poisoning) and histone eviction, N,N-dimethyldaunorubicin selectively promotes histone eviction without causing direct DNA damage. This mechanistic shift underlies its reduced cardiotoxicity, as TOP2B-mediated DNA damage in cardiomyocytes is minimized [2] [8].
  • Cytotoxicity Profile: N,N-dimethyldaunorubicin exhibits enhanced cytotoxicity against drug-resistant leukemia cells (K562/ABCB1), with only 1.3-fold increased IC₅₀ versus wild-type cells. In contrast, daunorubicin shows a 6.8-fold decrease in potency against ABCB1-overexpressing cells due to efflux [2].
  • Transporter Interactions: The dimethyl group reduces affinity for ATP-binding cassette (ABC) transporters (ABCB1 and ABCG2). Cellular accumulation studies show 4.2-fold higher intracellular concentrations of the dimethylated analogue in ABCB1-expressing cells compared to daunorubicin [2] [6].
  • Topoisomerase Selectivity: Molecular docking reveals 8-fold lower binding affinity for TOP2B (ΔG = -6.2 kcal/mol) versus TOP2A (ΔG = -9.1 kcal/mol), correlating with reduced cardiotoxicity risk. Daunorubicin binds both isoforms with near-equal affinity (TOP2A ΔG = -10.3 kcal/mol; TOP2B ΔG = -10.1 kcal/mol) [8].

Table 3: Functional Comparison in Doxorubicin-Resistant K562 Cells

ParameterDaunorubicinN,N-DimethyldaunorubicinFold Change (Resistant/WT)
IC₅₀ (Wildtype K562)0.18 μM0.22 μM-
IC₅₀ (K562/ABCB1)1.23 μM0.29 μM6.8 vs. 1.3
Nuclear Localization Ratio4.18.72.1-fold increase
ABCB1 Substrate StatusYesNoBypasses efflux
Histone Eviction CapacityModerateHigh1.7-fold increase

N,N-dimethylation enhances nuclear uptake by 110% compared to daunorubicin, as confirmed by fluorescence microscopy. This correlates with increased histone eviction capacity (1.7-fold higher H3 displacement at equimolar concentrations) and improved activity against multidrug-resistant tumors [2] [8]. The structural modification also shifts the metabolic vulnerability – whereas daunorubicin undergoes carbonyl reduction to daunorubicinol (cardiotoxic metabolite), the dimethyl analogue resists this reduction due to steric hindrance at C-13 [6].

Properties

CAS Number

70095-84-0

Product Name

N,N-Dimethyldaunorubicin hydrochloride

IUPAC Name

9-acetyl-7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-1,6,9-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C29H34ClNO10

Molecular Weight

592 g/mol

InChI

InChI=1S/C29H33NO10.ClH/c1-12-25(33)16(30(3)4)9-20(39-12)40-19-11-29(37,13(2)31)10-14-8-15-22(27(35)21(14)19)28(36)24-18(38-5)7-6-17(32)23(24)26(15)34;/h6-8,12,16,19-20,25,32-33,35,37H,9-11H2,1-5H3;1H

InChI Key

PQICIELCESTBRG-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)OC)(C(=O)C)O)N(C)C)O.Cl

Synonyms

N,N-dimethyldaunomycin
N,N-dimethyldaunorubicin
N,N-dimethyldaunorubicin hydrochloride

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)OC)(C(=O)C)O)N(C)C)O.Cl

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